molecular formula C19H13ClFN3 B12337347 4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12337347
M. Wt: 337.8 g/mol
InChI Key: CUIGPCHXGVRYGB-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro, fluorophenyl, and tolyl groups. Its structural complexity and potential biological activities make it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common approach is the palladium-catalyzed direct arene C–H fluoroalkoxylation of 4-aryl-pyrrolo[2,3-d]pyrimidine derivatives with fluorinated alcohols . This method allows for highly site-selective mono- or bis-fluoroalkoxylation by tuning the reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-d]pyrimidine core.

Properties

Molecular Formula

C19H13ClFN3

Molecular Weight

337.8 g/mol

IUPAC Name

4-chloro-5-(4-fluorophenyl)-7-(3-methylphenyl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C19H13ClFN3/c1-12-3-2-4-15(9-12)24-10-16(13-5-7-14(21)8-6-13)17-18(20)22-11-23-19(17)24/h2-11H,1H3

InChI Key

CUIGPCHXGVRYGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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